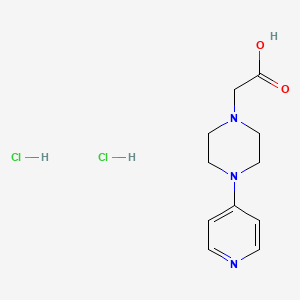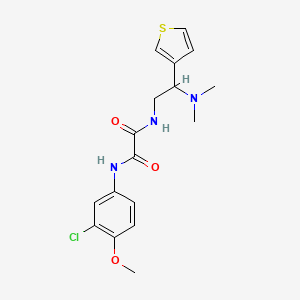
2-Methoxy-4-methylphenyl benzoate
Overview
Description
“2-Methoxy-4-methylphenyl benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the phenyl and benzene rings . The exact values and more detailed structural information were not found in the search results.Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .Scientific Research Applications
Photophysical Properties
The study of photophysical properties of related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveals unique characteristics in luminescence properties. This is significant in understanding luminescence in various solvents, which is vital for developing new luminescent materials (Kim et al., 2021).
Physico-Chemical Properties
Research on physico-chemical properties of compounds like 2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates offers insights into the relationship between structure and biological activity. This is crucial for the development of drugs with specific properties (Stankovicová et al., 2014).
Photo-Switching in Polymers
A study on azobenzene derivatives, including 4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid, underlines their potential as building blocks for functional polymers. This research is crucial for developing smart materials with responsive properties (Pirone et al., 2020).
Solvolysis Mechanism
Investigations into the solvolysis of tertiary benzylic benzoates, including 2-(4-methoxyphenyl)-2-propyl benzoate, provide insights into the solvent intervention in these processes. This is significant in understanding reaction mechanisms in organic chemistry (Liu et al., 2006).
Mesomorphic Behavior
Studies on compounds like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which include methoxy derivatives, help understand the formation and stability of mesophases in liquid crystals. This research is vital for the development of new liquid crystal materials (Kuboshita et al., 1991).
Lipase-Catalyzed Esterification
Research on the lipase-catalyzed esterification and transesterification of compounds like oleyl 4-hydroxy-3-methoxybenzoate provides valuable information for industrial applications in the production of esters (Vosmann et al., 2008).
Synthesis of Derivatives
The efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride is explored for applications in flavors, fragrances, and drug synthesis. This shows the compound's role in clean and green chemical processes (Bhanawase & Yadav, 2017).
Safety and Hazards
properties
IUPAC Name |
(2-methoxy-4-methylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJPHCNQZJYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

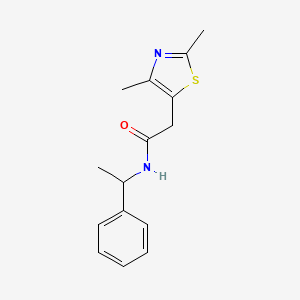
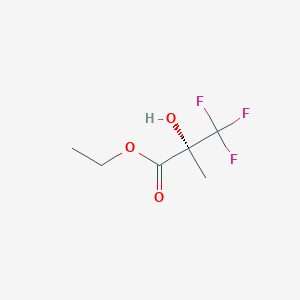
![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)
![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)
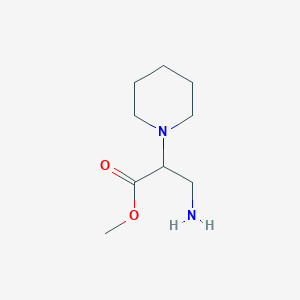
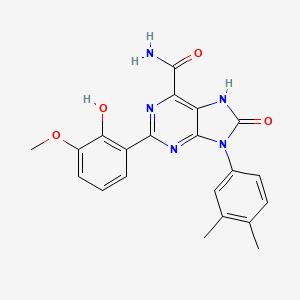
![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)
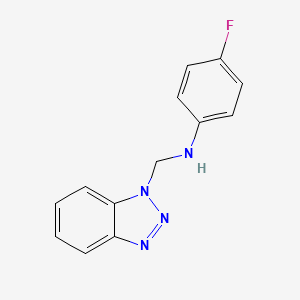
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)
